7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one

Description

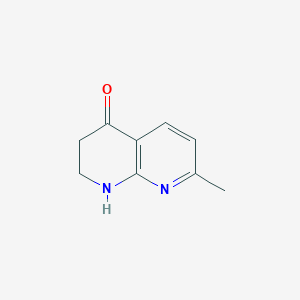

Key Structural Features:

- Fused Bicyclic System : The 1,8-naphthyridinone scaffold consists of two six-membered rings sharing two adjacent nitrogen atoms at positions 1 and 8.

- Methyl Substituent : The 7-methyl group adopts an equatorial orientation, minimizing steric hindrance with adjacent hydrogen atoms.

- Keto-Enol Tautomerism : The 4-keto group participates in tautomeric equilibrium, though the keto form dominates in nonpolar solvents.

Stereochemical analysis reveals no chiral centers, but the compound exhibits axial chirality due to restricted rotation around the N–C bond connecting the two rings. Computational studies suggest a low energy barrier (~5 kcal/mol) for ring puckering, enabling conformational flexibility.

Spectroscopic Characterization (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR data provide critical insights into electronic environments (Table 1):

Table 1: NMR Spectral Data for this compound

| Nucleus | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 2.55 | Singlet | 7-CH₃ |

| ¹H | 3.73–3.81 | Multiplet | H-2, H-3 |

| ¹H | 7.74 | Doublet | H-5 (J = 8.5 Hz) |

| ¹³C | 162.5 | - | C-4 (C=O) |

| ¹³C | 154.8 | - | C-8 (N–C) |

The ¹H NMR spectrum confirms the methyl group (δ 2.55) and dihydro protons (δ 3.73–3.81). The downfield shift of H-5 (δ 7.74) arises from deshielding by the adjacent nitrogen.

Infrared (IR) Spectroscopy

IR peaks (KBr, cm⁻¹):

- 1717 cm⁻¹ : Strong C=O stretch of the 4-keto group.

- 1608 cm⁻¹ : Aromatic C=C vibrations in the pyridine ring.

- 1363 cm⁻¹ : C–N stretching modes.

The absence of N–H stretches above 3200 cm⁻¹ confirms the absence of enol tautomers under standard conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis (MeOH, λmax):

- 257 nm (ε = 3.60): π→π* transitions in the aromatic system.

- 295–307 nm (ε = 3.65–3.80): n→π* transitions involving the carbonyl group.

X-ray Crystallographic Analysis

Single-crystal X-ray diffraction data for this compound remain unreported. However, analogous structures (e.g., 1-ethyl-7-methyl-1,8-naphthyridin-4-one) crystallize in monoclinic systems (space group P2₁/c) with unit cell parameters:

The dihedral angle between the pyridine and dihydropyridone rings is ~15°, indicating moderate conjugation.

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal:

- HOMO-LUMO Gap : 4.2 eV, indicating moderate reactivity.

- Electrostatic Potential : Negative charge localization at the carbonyl oxygen (–0.42 e) and N-1 (–0.38 e).

- Methyl Group Effects : The 7-methyl substituent increases electron density at C-5 by 12%, enhancing electrophilic substitution reactivity.

Non-covalent interaction (NCI) analysis identifies weak CH–π interactions (3.1 Å) between the methyl group and adjacent aromatic protons, stabilizing the planar conformation.

Properties

IUPAC Name |

7-methyl-2,3-dihydro-1H-1,8-naphthyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-6-2-3-7-8(12)4-5-10-9(7)11-6/h2-3H,4-5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRMULBRHYILQJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=O)CCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480494 | |

| Record name | 7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55469-90-4 | |

| Record name | 7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Pathways Overview

The synthesis of 7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one generally proceeds through a sequence of reactions starting from nicotinic acid or its derivatives. The key steps include:

- Formation of β-ketophosphonate intermediates via phosphonate chemistry.

- Aldol condensation with appropriate aldehydes to build the carbon framework.

- Horner-Wadsworth-Emmons olefination to finalize the naphthyridinone core structure.

These steps are typically conducted under controlled conditions to ensure high yield and purity.

Detailed Synthetic Route

| Step | Reaction Type | Starting Material(s) | Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Phosphonate formation | Methyl N-tosylnicotinate + Diethyl methylphosphonate | Basic conditions, reflux | β-Ketophosphonate intermediate | High | Key intermediate for chain elongation |

| 2 | Aldol condensation | β-Ketophosphonate + Aldehydes | Basic medium, room temperature | 3-Diethoxyphosphoryl intermediates | Moderate | Forms carbon-carbon double bond precursor |

| 3 | Horner-Wadsworth-Emmons olefination | 3-Diethoxyphosphoryl intermediates | Mild heating, base catalysis | This compound | Good | Final ring closure and olefin formation |

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, such as dihydro or tetrahydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the naphthyridinone ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

Substitution: Halogenating agents, alkylating agents, or acylating agents in the presence of catalysts or under reflux conditions.

Major Products

The major products formed from these reactions include various substituted naphthyridinones, reduced naphthyridine derivatives, and functionalized naphthyridinones with diverse chemical properties.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one serves as a crucial scaffold in the design of pharmaceutical agents. Research indicates its potential in developing anti-cancer , anti-inflammatory , and antimicrobial drugs. The compound's structural properties allow for modifications that enhance its biological activity against various diseases.

Case Study: Antitumor Activity

In a study focusing on structure-activity relationships (SAR), a series of 1,7-disubstituted derivatives were synthesized and evaluated for their cytotoxic effects against murine and human tumor cell lines. The results demonstrated that modifications at the N-1 position significantly impacted antitumor activity, with certain derivatives showing promising results in inhibiting tumor growth .

Organic Synthesis

Intermediate in Synthesis

The compound is utilized as an intermediate in synthesizing complex organic molecules and natural products. Its versatile nature allows chemists to create a variety of substituted naphthyridinones , which can lead to new chemical entities with unique properties.

Table 1: Common Synthetic Routes Involving this compound

| Synthetic Route | Product | Yield (%) |

|---|---|---|

| Reaction with β-diketones | 7-Methyl-1,8-naphthyridin-2(1H)-one | 54% |

| Oxidation to naphthyridine oxide | 7-Methyl-1,8-naphthyridin-2(1H)-one-8-oxide | 49.8% |

Material Science

Development of Novel Materials

Research is ongoing into the use of this compound in creating materials with unique electronic and optical properties. Its ability to form stable complexes with metals makes it a candidate for developing advanced materials in electronics and photonics.

Biological Studies

Interaction with Biological Macromolecules

The compound is studied for its interactions with proteins and nucleic acids. Understanding these interactions is vital for elucidating its mechanism of action and potential therapeutic effects. For instance, it may inhibit specific enzymes involved in disease pathways, thereby exerting beneficial effects .

Mechanism of Action

The mechanism of action of 7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

2,3-Dihydro-1,8-naphthyridin-4(1H)-one: Lacks the methyl group at the 7-position, which may affect its chemical and biological properties.

7-Ethyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one:

1,8-Naphthyridin-4(1H)-one: The parent compound without any substituents, serving as a basis for comparison with substituted derivatives.

Uniqueness

7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one is unique due to the presence of the methyl group at the 7-position, which can influence its chemical reactivity, biological activity, and overall properties. This substitution can enhance its potential as a pharmaceutical agent or a functional material in various applications.

Biological Activity

7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula: C_10H_10N_2O

- Molecular Weight: 162.19 g/mol

- CAS Number: 55469-90-4

Biological Activity Overview

This compound exhibits a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. Its mechanism of action often involves the inhibition of specific enzymes or pathways critical to pathogen survival or tumor growth.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains. For instance, it has shown promising results in inhibiting Mycobacterium tuberculosis (Mtb) through the modulation of tRNA methylation processes:

| Study | Pathogen | Inhibitory Concentration (MIC) | Mechanism |

|---|---|---|---|

| Chionh et al. (2016) | Mtb | Low micromolar | Inhibition of tRNA methyltransferase (TrmD) |

| Malapati et al. (2022) | M. abscessus | Not specified | Fragment-based drug discovery targeting PPAT |

The compound's ability to interfere with tRNA modifications is crucial for bacterial pathogenesis and survival under stress conditions .

Antitumor Activity

The compound has also been investigated for its antitumor properties. It has been noted to disrupt the p53-MDM2 interaction, which is pivotal in cancer cell proliferation:

| Study | Cancer Type | Effect Observed |

|---|---|---|

| Lemos et al. (2016) | Various tumors | Inhibition of tumor growth via p53 activation |

This interaction is significant as MDM2 is often overexpressed in tumors, leading to the degradation of p53, a key tumor suppressor .

Case Studies and Research Findings

-

Fragment-Based Drug Discovery:

A study utilized fragment-based approaches to identify inhibitors targeting the TrmD enzyme in Mtb. The identified fragments included naphthyridine derivatives which demonstrated significant inhibitory activity against Mtb strains . -

Synthesis and Structure-Activity Relationship (SAR):

Research has explored the synthesis of various naphthyridine derivatives to optimize their biological activity. The structure-activity relationship studies indicated that modifications at specific positions on the naphthyridine ring could enhance antimicrobial potency . -

In Vivo Studies:

While most current findings are based on in vitro assays, ongoing research aims to evaluate the in vivo efficacy of this compound in animal models for both antimicrobial and anticancer effects.

Q & A

Q. What are the key structural features of 7-methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one, and how do they influence biological activity?

The compound contains a 1,8-naphthyridinone core fused with a dihydro ring system and a methyl substituent at the 7-position. The naphthyridinone moiety enables hydrogen bonding via N1 and N8 atoms, while the dihydro ring enhances planarity for π–π stacking interactions (e.g., with Trp169 in ATR kinase) . The methyl group at position 7 modulates lipophilicity, affecting cellular permeability and target engagement. These features are critical for anti-cancer activity, particularly in sensitizing cancer cells to cisplatin by disrupting DNA damage repair pathways .

Q. What synthetic routes are commonly used to prepare this compound derivatives?

A multi-step synthesis is typically employed:

- Step 1 : Condensation of 5-bromopyridin-2-amine with diethyl ethoxy-methylenemalonate at 130°C for 2 hours to form intermediate 1,8-naphthyridinone precursors .

- Step 2 : Functionalization via Suzuki coupling or nucleophilic substitution to introduce substituents (e.g., aryl, oxadiazole) at position 3 .

- Step 3 : Cyclization under reflux with sodium ethoxide in ethanol to form the dihydro ring system . Example reagents and conditions:

| Step | Key Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Diethyl ethoxy-methylenemalonate, 130°C | 60–75% | |

| 2 | Pd(PPh₃)₄, aryl boronic acids, Cs₂CO₃ | 40–80% | |

| 3 | NaOEt, ethanol, reflux | 65–90% |

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

- Structural confirmation : , , and ESI-QTOF-MS to verify substituent positions and purity .

- Purity assessment : HPLC with UV detection (λ = 254 nm) and melting point analysis (e.g., 300–306°C for derivatives like 6h) .

- Crystallography : Single-crystal X-ray diffraction for resolving π-stacking interactions in active sites .

Advanced Research Questions

Q. How do derivatives of this compound enhance cisplatin sensitivity in cancer cells?

Derivatives such as 6e and 6h inhibit the ATR/CHK1 DNA damage response pathway. Key findings:

- Western blot : Reduced CHK1 phosphorylation in HCT116 cells when co-treated with cisplatin, confirming pathway disruption .

- Apoptosis assays : Annexin V/PI dual staining and Hoechst 33342 staining showed 2–3-fold increases in apoptotic cells compared to cisplatin alone .

- Molecular docking : Hydrogen bonding with Val170/Glu168 (ATR kinase) and π–π stacking with Trp169 explain target specificity .

Q. How can researchers resolve contradictions in activity data across derivatives?

- Purity verification : Re-characterize compounds using HPLC and mass spectrometry to rule out impurities .

- Biological replication : Repeat apoptosis assays (e.g., annexin V/PI) under standardized conditions .

- Off-target profiling : Use kinase selectivity panels to identify unintended targets (e.g., EGFR, VEGFR) that may confound results .

Q. What strategies optimize the structure-activity relationship (SAR) for anti-cancer activity?

- Substituent screening : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at position 6 to enhance ATR binding .

- Hybrid pharmacophores : Attach 1,3,4-oxadiazole moieties at position 3 to improve metabolic stability and lipophilicity .

- Stereoelectronic tuning : Replace the methyl group at position 7 with bulkier substituents (e.g., ethyl, isopropyl) to modulate steric effects .

Q. What advanced assays validate the mechanism of apoptosis induction?

- Flow cytometry : Quantify cell cycle arrest (G2/M phase) using propidium iodide staining .

- Caspase activation : Measure caspase-3/7 activity via fluorogenic substrates (e.g., Ac-DEVD-AMC) .

- Transcriptomic profiling : RNA-seq to identify downstream targets of ATR/CHK1 inhibition (e.g., p53, BRCA1) .

Q. How do molecular docking studies guide derivative design?

- Active-site mapping : Use X-ray structures of ATR kinase (PDB: 3W2S) to prioritize hydrogen bond donors/acceptors .

- Free energy calculations : MM/GBSA scoring to rank derivatives by predicted binding affinity (ΔG < -8 kcal/mol for potent candidates) .

Recent Advances and Methodological Gaps

Q. What novel applications have emerged beyond anti-cancer research?

A 2024 study identified a derivative (compound 6) with potent anti-bacterial activity against S. aureus (MIC < 6.25 µg/mL), surpassing ciprofloxacin. This highlights the scaffold’s versatility in targeting microbial DNA gyrase .

Q. What are unresolved challenges in scaling up synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.